molecular formula C17H18ClNO2S2 B11650285 2-(4-Chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thiazolidine

2-(4-Chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thiazolidine

Cat. No.: B11650285
M. Wt: 367.9 g/mol
InChI Key: XXNMBWNEIXAREQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(4-ethylbenzenesulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and an ethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(4-ethylbenzenesulfonyl)-1,3-thiazolidine typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(4-ethylbenzenesulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(4-ethylbenzenesulfonyl)-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(4-ethylbenzenesulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazolidine: Lacks the ethylbenzenesulfonyl group, which may result in different chemical and biological properties.

    3-(4-Ethylbenzenesulfonyl)-1,3-thiazolidine:

    2-Phenyl-3-(4-ethylbenzenesulfonyl)-1,3-thiazolidine: Similar structure but with a phenyl group instead of a chlorophenyl group, which can influence its chemical behavior and biological activity.

Uniqueness

2-(4-Chlorophenyl)-3-(4-ethylbenzenesulfonyl)-1,3-thiazolidine is unique due to the presence of both the chlorophenyl and ethylbenzenesulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18ClNO2S2

Molecular Weight

367.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(4-ethylphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C17H18ClNO2S2/c1-2-13-3-9-16(10-4-13)23(20,21)19-11-12-22-17(19)14-5-7-15(18)8-6-14/h3-10,17H,2,11-12H2,1H3

InChI Key

XXNMBWNEIXAREQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl

Origin of Product

United States

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